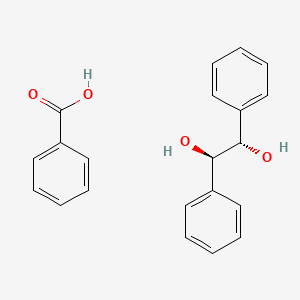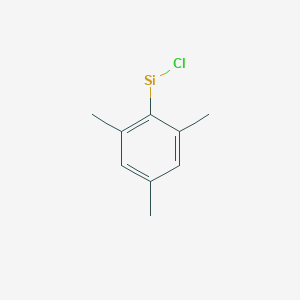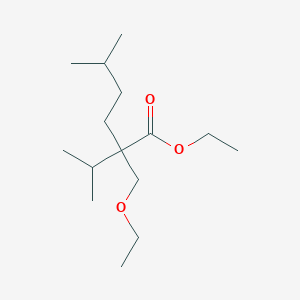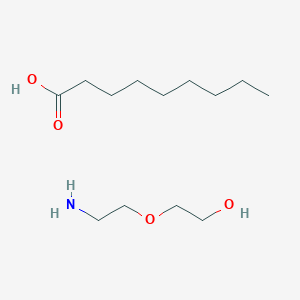![molecular formula C22H18N2OS2 B12575899 4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine CAS No. 325769-09-3](/img/structure/B12575899.png)
4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a pyridine ring, and two phenyl groups, one of which is substituted with a methanesulfinyl group
Méthodes De Préparation
The synthesis of 4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the phenyl groups. The methanesulfinyl group is then introduced through a sulfoxidation reaction. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl group can be further oxidized to a sulfone.
Reduction: The methanesulfinyl group can be reduced to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound in drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or antimicrobial agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The thiazole and pyridine rings can also contribute to the compound’s overall pharmacophore, affecting its biological activity.
Comparaison Avec Des Composés Similaires
4-{2-[4-(Methanesulfinyl)phenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}pyridine can be compared with similar compounds such as:
4-[4-(4-Fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine: This compound also features a pyridine ring and a methanesulfinyl-substituted phenyl group but has an imidazole ring instead of a thiazole ring.
2-(4-Methylsulfonylphenyl) indole derivatives: These compounds have a similar methanesulfinyl-substituted phenyl group but differ in the core structure, featuring an indole ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which can impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
325769-09-3 |
|---|---|
Formule moléculaire |
C22H18N2OS2 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
4-(4-methylphenyl)-2-(4-methylsulfinylphenyl)-5-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C22H18N2OS2/c1-15-3-5-16(6-4-15)20-21(17-11-13-23-14-12-17)26-22(24-20)18-7-9-19(10-8-18)27(2)25/h3-14H,1-2H3 |
Clé InChI |
ADRQIMWVPNLYCQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)C)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


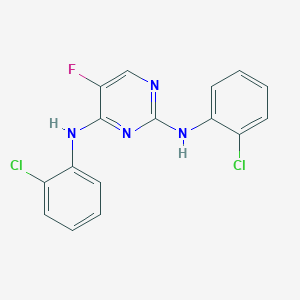
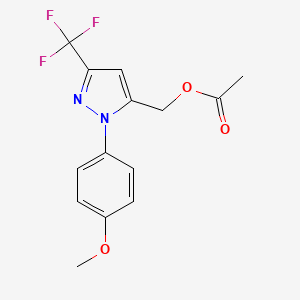
amino}acetic acid](/img/structure/B12575828.png)
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[2-(propan-2-yl)phenyl]urea](/img/structure/B12575838.png)
![Benzoic acid, 4-[5-(4,5,7-trimethyl-2-benzofuranyl)-1H-pyrrol-2-yl]-](/img/structure/B12575845.png)
![N-Cyclohexyl-2-({1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12575852.png)
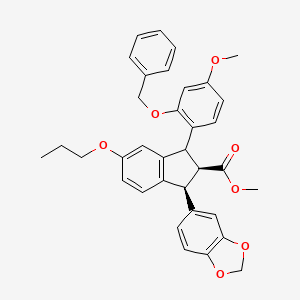
![2-Pentanone, 1-cyclohexyl-5-[(2-hydroxyethyl)amino]-](/img/structure/B12575867.png)
